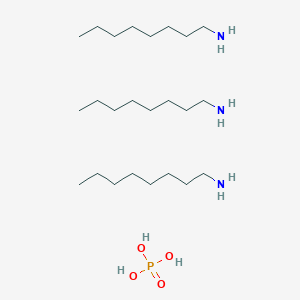
Octan-1-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-1-amine;phosphoric acid:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Combination: Octan-1-amine can be directly combined with phosphoric acid under controlled conditions to form the desired compound. This reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Phosphoramidate Formation: Another method involves the formation of phosphoramidates, where octan-1-amine reacts with phosphoric acid derivatives.
Industrial Production Methods: Industrial production of octan-1-amine;phosphoric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert octan-1-amine to other amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Water, ethanol, and other organic solvents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Chemistry:
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of octan-1-amine;phosphoric acid involves its interaction with molecular targets through various pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
- Hexan-1-amine;phosphoric acid
- Decan-1-amine;phosphoric acid
- Butan-1-amine;phosphoric acid
Comparison: Octan-1-amine;phosphoric acid is unique due to its specific chain length and the presence of both amine and phosphoric acid functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, drug development, and material science .
Properties
CAS No. |
51040-17-6 |
|---|---|
Molecular Formula |
C24H60N3O4P |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
octan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4) |
InChI Key |
HYUKCDOZFAOJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



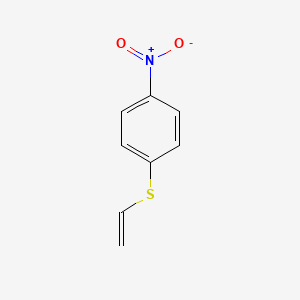

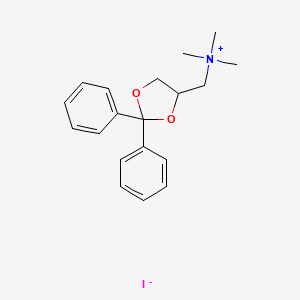

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
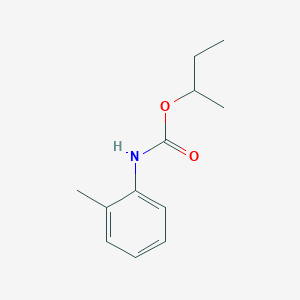
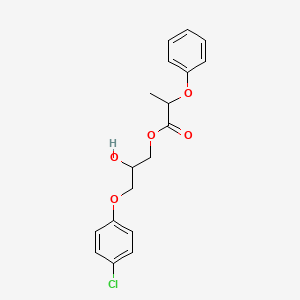
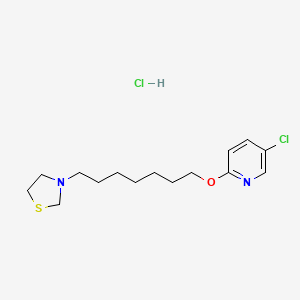
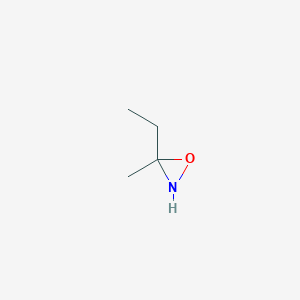

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)


